2-Propenamide, N-hydroxy-
Overview
Description
2-Propenamide, N-hydroxy- is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a hydroxamic acid derivative, characterized by the presence of both an acrylic group and a hydroxamic acid functional group. This compound is particularly noted for its ability to act as a chelating agent, forming stable complexes with metal ions, and its utility in the synthesis of polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenamide, N-hydroxy- can be synthesized through a straightforward, two-step process. The first step involves the coupling of acrylic acid with O-tetrahydropyranylhydroxylamine to protect the hydroxylamine functionality. This is followed by the acid cleavage of the protecting group to yield acrylohydroxamic acid .
Industrial Production Methods: While specific industrial production methods for acrylohydroxamic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propenamide, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amides or amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxamic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include nitroso compounds, amides, and substituted hydroxamic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenamide, N-hydroxy- has a wide range of applications in scientific research:
Biology: Its metal chelating properties make it useful in studying metalloproteins and metalloenzymes.
Mechanism of Action
The mechanism of action of acrylohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of histone deacetylase inhibition, acrylohydroxamic acid derivatives can bind to the zinc ion in the enzyme’s active site, leading to the inhibition of deacetylation of histones and affecting gene expression .
Comparison with Similar Compounds
Acetohydroxamic acid: Used as a urease inhibitor in the treatment of urinary tract infections.
Benzohydroxamic acid: Known for its use in flotation processes in the mining industry.
Salicylhydroxamic acid: Used as an inhibitor of urease and other metalloenzymes.
Uniqueness: 2-Propenamide, N-hydroxy- is unique due to its acrylic group, which allows it to polymerize and form functionalized polymers. This property is not shared by other hydroxamic acids like acetohydroxamic acid or benzohydroxamic acid, making acrylohydroxamic acid particularly valuable in materials science and polymer chemistry .
Properties
IUPAC Name |
N-hydroxyprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFKSDWNYVAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26568-89-8 | |
Details | Compound: 2-Propenamide, N-hydroxy-, homopolymer | |
Record name | 2-Propenamide, N-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26568-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80502259 | |
Record name | N-Hydroxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-28-5 | |
Record name | N-Hydroxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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